molecular formula C7H12 B074451 2-Heptyne CAS No. 1119-65-9

2-Heptyne

Cat. No.: B074451
CAS No.: 1119-65-9
M. Wt: 96.17 g/mol
InChI Key: AMSFEMSYKQQCHL-UHFFFAOYSA-N
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Description

2-Heptyne, also known as 1-Methyl-2-butylacetylene or hept-2-yne, is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its linear structure and the presence of a triple bond between the second and third carbon atoms in the heptane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptyne can be synthesized through various methods, including the dehydrohalogenation of dihalides. One common approach involves the double elimination reaction of a vicinal dihalide or a geminal dihalide using a strong base such as sodium amide in liquid ammonia. This process results in the formation of the triple bond characteristic of alkynes .

Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic dehydrogenation of heptane or by the partial hydrogenation of heptadiene. These methods typically involve the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms and the formation of the triple bond.

Chemical Reactions Analysis

Types of Reactions: 2-Heptyne undergoes a variety of chemical reactions, including:

    Addition Reactions: The triple bond in this compound is highly reactive and can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction Reactions: The compound can be reduced to form alkenes or alkanes using hydrogen gas in the presence of metal catalysts like palladium on carbon.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a solvent like carbon tetrachloride.

    Hydrogenation: Hydrogen gas with palladium or platinum catalysts.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

    Dihalides: From halogenation reactions.

    Alkanes and Alkenes: From reduction reactions.

    Diketones and Carboxylic Acids: From oxidation reactions.

Scientific Research Applications

2-Heptyne has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: Used in the production of polymers and other advanced materials.

    Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs and bioactive compounds.

    Catalysis Research: Studied for its reactivity and potential use in catalytic processes

Mechanism of Action

The mechanism of action of 2-Heptyne in chemical reactions involves the interaction of its triple bond with various reagents. The triple bond acts as a nucleophile, attacking electrophilic species and forming addition products. In reduction reactions, the triple bond is hydrogenated to form alkenes or alkanes, while in oxidation reactions, it is cleaved to form diketones or carboxylic acids .

Comparison with Similar Compounds

    1-Heptyne: Another isomer of heptyne with the triple bond at the first carbon atom.

    3-Heptyne: An isomer with the triple bond at the third carbon atom.

    2-Hexyne: A similar alkyne with a shorter carbon chain.

Uniqueness of 2-Heptyne: this compound is unique due to the position of its triple bond, which influences its reactivity and the types of products formed in chemical reactions. Its linear structure and specific placement of the triple bond make it a valuable compound for studying the properties and reactions of alkynes .

Properties

IUPAC Name

hept-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSFEMSYKQQCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149770
Record name Hept-2-yne
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-65-9
Record name 2-Heptyne
Source CAS Common Chemistry
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Record name Hept-2-yne
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Record name 2-HEPTYNE
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Record name Hept-2-yne
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Record name Hept-2-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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